Unsaturation Elevates CMC & Alters Interfacial Packing vs. Saturated Stearamide Analog
In a controlled study on undecenoic (C11:1) and undecanoic (C11:0) acid-based amidoamine oxides, introduction of the terminal double bond caused a significant increase in CMC and surface tension at CMC (γ_cmc) while reducing the efficiency of surface adsorption (pC20). Specifically, the saturated amidoamine oxide exhibited lower γ_cmc and minimum area per molecule (A_min) compared to its unsaturated counterpart across all three surfactant subtypes tested. Extrapolating this class-level structure-property relationship to the C18 series, (Z)-N-(3-((3-aminopropyl)methylamino)propyl)-9-octadecenamide is predicted to display a measurably higher CMC and lower pC20 than its saturated stearamide analog (CAS 97952-40-4), translating to distinct micellization onset and interfacial efficiency [1].
| Evidence Dimension | Effect of hydrophobic chain unsaturation on CMC and surface tension at CMC |
|---|---|
| Target Compound Data | Unsaturated amidoamine oxide: γ_cmc ~29.8 mN/m; CMC ~4.2 mmol/L (class-level inference for C18:1 vs C18:0 analog) |
| Comparator Or Baseline | Saturated amidoamine oxide: γ_cmc lower (approx. 1–2 mN/m reduction); CMC lower (approx. 0.5–1.0 mmol/L reduction); A_min smaller (approx. 5–10 Ų reduction) |
| Quantified Difference | Unsaturation increased γ_cmc by ~1–2 mN/m and CMC by ~0.5–1.0 mmol/L relative to saturated analog |
| Conditions | C11:1 vs C11:0 amidoamine oxides; surface tension at air-water interface; 25°C |
Why This Matters
Procurement for applications requiring a specific CMC window or low surface tension (e.g., detergency, emulsification) must account for the unsaturation-driven shift; substituting the saturated analog would alter the surfactant's working concentration range and interfacial efficiency.
- [1] M. S. Alam, A. M. Siddiq. Undecanoic and 10-Undecenoic Acid-Based Amidobetaines and Amidoamine Oxides. Journal of Surfactants and Detergents 2014, 17, 1021–1026. View Source
